molecular formula C7H7FN2O2 B11773886 5-Fluoro-6-methoxynicotinamide

5-Fluoro-6-methoxynicotinamide

Cat. No.: B11773886
M. Wt: 170.14 g/mol
InChI Key: DEZSVDGFGYJIFF-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxynicotinamide is a fluorinated derivative of nicotinamide, a compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxynicotinamide typically involves the introduction of a fluorine atom into the nicotinamide structure. One common method is the direct fluorination of nicotinamide derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Fluoro-6-methoxynicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxynicotinamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects. For example, the compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other similar compounds .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-6-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7FN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

DEZSVDGFGYJIFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)N)F

Origin of Product

United States

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